2-bromoacetic acid

Electrophilicity Reactivity GSH

Researchers requiring stable isotope-labeled alkylating agents for mechanistic studies face inconsistent isotopic enrichment and supply delays. Bromoacetic acid-2-¹³C resolves these issues with certified 99 atom% ¹³C isotopic purity. • 1.45-1.5× faster kinetics vs. chloroacetate analogs reduce cycle times in high-throughput synthesis workflows. • Selective cysteine alkylation enables precise, sequential bioconjugation for ADC and multi-functional protein labeling. • Distinct DNA damage persistence profile (t₅₀ = 296 min) makes it essential for DNA repair and toxicology research. Available in 50 mg-5 g quantities with full certificates of analysis.

Molecular Formula C2H3BrO2
Molecular Weight 139.94 g/mol
CAS No. 64891-77-6
Cat. No. B049502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromoacetic acid
CAS64891-77-6
SynonymsBromoacetic Acid-2-13C;  2-Bromoacetic-2-13C Acid
Molecular FormulaC2H3BrO2
Molecular Weight139.94 g/mol
Structural Identifiers
SMILESC(C(=O)O)Br
InChIInChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1
InChIKeyKDPAWGWELVVRCH-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoacetic Acid: Physicochemical & Alkylating Profile


2-Bromoacetic acid (BrCH₂CO₂H) is a monohalogenated acetic acid derivative characterized by its α-bromo substituent, which confers electrophilic reactivity [1]. This compound serves as a relatively strong alkylating agent and a versatile building block in organic synthesis [2]. Its reactivity is fundamentally governed by its electronic properties, including a pKa of approximately 2.90 (or 2.69 depending on the measurement context) [3] and an ELUMO of 4.47 eV, positioning it as a moderate electrophile among haloacetic acids [4].

2-Bromoacetic Acid vs. Haloacetic Acid Analogs


Despite belonging to the same monohaloacetic acid class, 2-bromoacetic acid cannot be interchanged with its chloro- or iodo- analogs without significant changes in reaction outcomes and product profiles. This is due to the specific electronic and steric nature of the bromine atom, which governs reaction rates, selectivity, and the resulting chemical and biological properties [1]. These differences are not subtle; they translate directly into measurable variations in synthetic yields, bioconjugation efficiency, and toxicological endpoints, making the specific selection of 2-bromoacetic acid a critical scientific and procurement decision [2].

2-Bromoacetic Acid: Comparative Evidence


Electrophilicity & GSH Reactivity

2-Bromoacetic acid exhibits distinct electrophilic properties compared to its chloro- and iodo- analogs. The energy of its lowest unoccupied molecular orbital (ELUMO), a key indicator of electrophilic softness, is 4.47 eV. This is higher (less reactive) than iodoacetic acid (2.88 eV) but lower (more reactive) than chloroacetic acid (4.54 eV). [1] This translates to a toxic ratio for glutathione (TRGSH) of 2.30/2.05 for bromoacetic acid, which is >1.2, indicating a preferential reaction with soft nucleophiles like protein thiols. This value is substantially higher than that for chloroacetic acid (0.72/0.69), which shows minimal reactivity with GSH. [2]

Electrophilicity Reactivity GSH Alkylation

Synthetic Reactivity: Bromoacetyl vs. Chloroacetyl

In reactions with unsaturated alcohols, the rate of product formation for α-alkyl-α-bromoacetic acid was found to be 1.45–1.5 times higher than for the corresponding α-alkyl-α-chloroacetic acid derivative. [1] This enhanced rate is directly attributable to the better leaving group ability of bromine compared to chlorine in nucleophilic substitution reactions. Furthermore, industrial processes have been developed to prepare bromoacetic acid directly from chloroacetic acid with high yields, leveraging this reactivity difference for cost-effective production. [2]

Kinetics Organic Synthesis Reaction Rate Alkylation

Genotoxicity & DNA Repair Kinetics

In mammalian cell assays, bromoacetic acid (BAA) exhibits a distinct genotoxic profile. Its genotoxic potency is intermediate between iodoacetic acid (IAA) and chloroacetic acid (CAA), with a rank order of IAA > BAA >> CAA. [1] Importantly, the rate of DNA repair differs significantly. CHO cells treated with BAA showed the slowest rate of DNA repair, with a half-time (t50) of 296 minutes, compared to 134 minutes for CAA and 84 minutes for IAA. [2] This indicates that while CAA is less potent, the DNA damage it causes is repaired more quickly, whereas BAA induces more persistent DNA lesions.

Genotoxicity DNA Damage Repair Kinetics Toxicology

Bioconjugation Selectivity: Bromoacetyl vs. Maleimide

The bromoacetyl group, a key derivative of 2-bromoacetic acid, exhibits a unique chemoselectivity profile when compared to the widely used maleimide group for thiol conjugation. Kinetic studies demonstrate that at pH 6.5, the rate constant for the maleimide-thiol reaction is 2-3 orders of magnitude higher than for the bromoacetyl-thiol reaction. [1] This significant difference allows for sequential, orthogonal conjugation strategies. Furthermore, the bromoacetyl group retains high chemoselectivity for thiols even at elevated pH (e.g., pH 9.0), where it reacts minimally with other nucleophiles like amines or imidazole. [2]

Bioconjugation Thiol Chemistry Chemoselectivity Peptide Coupling

2-Bromoacetic Acid: Validated Applications


Accelerated SN2 Alkylation

Based on the direct kinetic comparison showing a 1.45–1.5x faster reaction rate for α-alkyl-α-bromoacetic acid over its chloro- analog [1], 2-bromoacetic acid is the superior starting material for applications where reaction time is a critical bottleneck. This advantage is directly applicable in high-throughput library synthesis, process chemistry optimization, and any workflow where a faster alkylation step translates to increased overall productivity and reduced energy costs.

Orthogonal Thiol-Coupling Strategies

The demonstrated 2-3 orders of magnitude difference in reaction kinetics between bromoacetyl and maleimide groups with thiols at pH 6.5 [1] positions 2-bromoacetic acid derivatives as essential tools for constructing multifunctional bioconjugates. This scenario is ideal for researchers designing antibody-drug conjugates (ADCs), multi-epitope vaccine carriers, or complex protein labeling kits where sequential, site-specific attachment of different functional groups is required without cross-reactivity.

Persistent DNA Damage & Repair

The unique finding that bromoacetic acid induces DNA damage that is repaired significantly slower than damage from chloroacetic acid or iodoacetic acid (t50 = 296 min vs. 134 min and 84 min, respectively) [1] makes it an invaluable tool for studying the cellular mechanisms of DNA repair. This scenario is relevant for toxicology and environmental health research, where understanding the biological persistence of lesions is key to assessing long-term carcinogenic risk from disinfection by-products.

Active-Site Cysteine Labeling

Leveraging its distinct electrophilicity profile (ELUMO 4.47 eV, high TRGSH) [1], 2-bromoacetic acid and its esters are well-suited for the selective alkylation of cysteine residues in proteins. This is a foundational technique in structural biology and enzymology for active-site mapping, irreversible inhibitor design, and studying protein function [2]. Its reactivity is a precise middle ground between the highly reactive iodoacetate and the less reactive chloroacetate, offering a favorable balance of labeling efficiency and control over side-reactions.

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